3,4-Dibromo-2-fluorobenzyl chloride

Cross-Coupling Organic Synthesis Medicinal Chemistry

Ensure synthetic success with the precise regiochemistry of 3,4-Dibromo-2-fluorobenzyl chloride (CAS 1805123-16-3). Unlike monobrominated or positional isomer alternatives that compromise your synthetic strategy, this building block provides two distinct aryl bromide sites for sequential Suzuki couplings, enabling convergent synthesis of complex fluorinated biaryls and terphenyls. Its unique electronic profile is critical for accurate SAR studies in drug discovery and for tuning optoelectronic properties in advanced materials. The benzylic chloride handle offers controlled reactivity for late-stage diversification. For high-purity material that guarantees true molecular editing, request a quote today.

Molecular Formula C7H4Br2ClF
Molecular Weight 302.36 g/mol
CAS No. 1805123-16-3
Cat. No. B1411275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dibromo-2-fluorobenzyl chloride
CAS1805123-16-3
Molecular FormulaC7H4Br2ClF
Molecular Weight302.36 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1CCl)F)Br)Br
InChIInChI=1S/C7H4Br2ClF/c8-5-2-1-4(3-10)7(11)6(5)9/h1-2H,3H2
InChIKeyFOKGJFVGOIVUJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dibromo-2-fluorobenzyl chloride (CAS 1805123-16-3): A Strategic Multi-Halogenated Benzyl Chloride Building Block for Complex Organic Synthesis and Cross-Coupling Procurement


3,4-Dibromo-2-fluorobenzyl chloride (CAS 1805123-16-3) is a highly functionalized halogenated benzyl chloride derivative, belonging to the class of polyhalogenated aromatic building blocks . Its molecular structure, defined by a benzene ring substituted with two bromine atoms, one fluorine atom, and a reactive chloromethyl group (molecular formula C₇H₄Br₂ClF, molecular weight ~302.37), underpins its value in advanced organic synthesis . The compound's specific substitution pattern is critical for its utility in constructing complex molecular architectures via sequential, site-selective functionalizations, most notably in palladium-catalyzed cross-coupling reactions . As a niche but strategically important intermediate, its procurement is driven by the need for precise molecular editing in pharmaceutical R&D and materials science, where generic, less-functionalized analogs fail to provide the necessary synthetic handles or electronic tuning capabilities .

The Risk of Analog Substitution: Why In-Class Fluorobenzyl Chlorides Cannot Replace 3,4-Dibromo-2-fluorobenzyl chloride in Key Transformations


Generic substitution among halogenated benzyl chlorides is a high-risk proposition for synthetic chemistry, as even minor changes in substitution pattern profoundly alter reactivity, selectivity, and the final molecular structure. For instance, replacing 3,4-Dibromo-2-fluorobenzyl chloride with a monobrominated analog like 3-Bromo-5-fluorobenzyl chloride (CAS 1094651-50-9) forfeits a critical synthetic handle, eliminating the possibility of sequential or double cross-coupling reactions essential for building complex biaryl systems . Similarly, using a positional isomer such as 2,5-Dibromo-4-fluorobenzyl chloride (CAS 1379319-75-1) yields a regioisomeric product with potentially altered biological activity or material properties, which can invalidate entire SAR studies or device performance metrics . The unique 3,4-dibromo-2-fluoro substitution pattern imparts a distinct electronic environment and steric profile that dictates its behavior in cross-coupling and nucleophilic substitution reactions, making it non-fungible with its close structural relatives .

Quantifiable Differentiation of 3,4-Dibromo-2-fluorobenzyl chloride: Comparative Evidence for Informed Procurement


Enhanced Synthetic Versatility via Increased Halogen Handles Compared to Monobrominated Analogs

3,4-Dibromo-2-fluorobenzyl chloride offers a 100% increase in the number of reactive aryl bromide sites for cross-coupling (two bromine atoms) compared to monobrominated analogs such as 3-Bromo-5-fluorobenzyl chloride (one bromine atom) . This quantifiable difference in synthetic handles allows for sequential or double Suzuki-Miyaura couplings, enabling the construction of more complex molecular frameworks from a single intermediate .

Cross-Coupling Organic Synthesis Medicinal Chemistry

Differentiated Reactivity Profile from a Positional Isomer for Divergent Synthetic Outcomes

The specific 3,4-dibromo-2-fluoro substitution pattern on the target compound dictates a unique steric and electronic environment for chemical reactions compared to a positional isomer like 2,5-Dibromo-4-fluorobenzyl chloride (CAS 1379319-75-1) . While both are C₇H₄Br₂ClF isomers, the placement of halogen atoms influences the site-selectivity and efficiency of subsequent cross-coupling and nucleophilic substitution reactions, leading to divergent regioisomeric products with potentially different biological or material properties [1].

Cross-Coupling Regioselectivity Materials Science

Distinct Reactivity and Physical Properties Compared to Non-Brominated Benzyl Chloride Scaffold

The introduction of two bromine atoms and one fluorine atom onto the benzyl chloride scaffold creates a compound with significantly different physicochemical properties and reactivity than the parent 2-Fluorobenzyl chloride (CAS 345-35-7) [1]. While 2-Fluorobenzyl chloride has reported yields of 74-76% in certain nucleophilic substitution reactions, the electronic effects of the additional heavy halogens in 3,4-Dibromo-2-fluorobenzyl chloride are expected to increase its molecular weight, lipophilicity, and potentially its reactivity in SNAr and cross-coupling reactions, enabling applications where the monohalogenated analog is unsuitable .

Nucleophilic Substitution Pharmacokinetics Agrochemicals

Benzyl Chloride as a Preferred Leaving Group Over Benzyl Bromide for Controlled Nucleophilic Substitution

The benzyl chloride moiety in 3,4-Dibromo-2-fluorobenzyl chloride provides a more controlled and generally less reactive leaving group compared to its benzyl bromide analog, 3,4-Dibromo-2-fluorobenzyl bromide (CAS 1806354-41-5) . While specific kinetic data for these exact compounds is not available, the class-level understanding is that benzyl chlorides react slower than benzyl bromides in SN2 reactions, which can be advantageous for achieving higher selectivity and minimizing unwanted side reactions in complex synthetic sequences [1].

Nucleophilic Substitution Process Chemistry Scale-Up

High-Impact Application Scenarios for 3,4-Dibromo-2-fluorobenzyl chloride: Where Its Specific Differentiation Delivers Proven Value


Synthesis of Complex Biaryls and Terphenyls via Sequential Site-Selective Suzuki-Miyaura Cross-Coupling

The presence of two aryl bromide sites on 3,4-Dibromo-2-fluorobenzyl chloride is ideally suited for sequential or one-pot double Suzuki-Miyaura couplings . This application leverages the quantifiable differentiation of having two cross-coupling handles compared to monobrominated analogs . A researcher can first couple at the more electronically activated site, then install a different aryl group at the second site, enabling the convergent and efficient synthesis of complex fluorinated biaryls and terphenyls—common motifs in pharmaceuticals and organic electronic materials—from a single starting material .

Scaffold for Medicinal Chemistry SAR Studies Modulating Lipophilicity and Binding Affinity

The 3,4-Dibromo-2-fluorobenzyl chloride core provides a platform for generating a library of structurally diverse analogs for structure-activity relationship (SAR) studies . Its quantifiably higher molecular weight and heavy halogen content compared to non-brominated scaffolds (e.g., 2-Fluorobenzyl chloride) allow medicinal chemists to probe the effects of increased lipophilicity and halogen bonding on target binding affinity and metabolic stability . The unique 3,4-dibromo-2-fluoro substitution pattern, distinct from other regioisomers, ensures that any observed biological effect is attributable to a specific molecular geometry .

Nucleophilic Substitution for the Installation of Diverse Functional Groups in Late-Stage Functionalization

The benzylic chloride group serves as a reliable electrophilic center for introducing a wide variety of nucleophiles (amines, alcohols, thiols) . This scenario benefits from the class-level inference that the benzyl chloride leaving group offers a more controlled reactivity profile compared to the more reactive benzyl bromide, allowing for greater functional group tolerance and chemoselectivity during the late-stage diversification of a complex molecule . This is critical for derivatizing advanced intermediates where protecting group strategies are limited or undesirable.

Building Block for Fluorinated Polymers and Advanced Materials in Organic Electronics

The precise 3,4-dibromo-2-fluoro substitution pattern, combined with the reactive chloromethyl handle, enables the design and synthesis of novel monomers for conjugated polymers used in OLEDs, OFETs, and organic solar cells . The heavy bromine atoms can also serve as solubilizing groups or be utilized for post-polymerization modifications via cross-coupling . The differentiation from positional isomers is paramount, as the polymer's regioregularity and resulting optoelectronic properties are highly sensitive to the monomer's substitution pattern .

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